Abarelix

Description

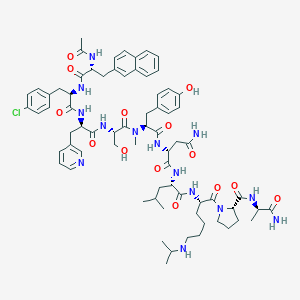

Synthetic decapeptide antagonist to gonadotropin releasing hormone (GnRH). It is marketed by Praecis Pharmaceuticals as Plenaxis. Praecis announced in June 2006 that it was voluntarily withdrawing the drug from the market.

This compound is a synthetic decapeptide and antagonist of naturally occurring gonadotropin-releasing hormone (GnRH). This compound directly and competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with prostate hypertrophy or prostate cancer, since testosterone is required to sustain prostate growth.

This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for neoplasm and has 1 investigational indication. This drug has a black box warning from the FDA.

RN & structure in first source

Properties

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWRTTMUVOZGPW-HSPKUQOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H95ClN14O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171443 | |

| Record name | Abarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183552-38-7 | |

| Record name | Abarelix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183552387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abarelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Development of Abarelix: A Technical and Historical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive historical and technical overview of the development of Abarelix, a first-in-class gonadotropin-releasing hormone (GnRH) antagonist for the treatment of advanced symptomatic prostate cancer.

A Historical Overview of this compound Development

This compound was developed by Praecis Pharmaceuticals and represented a significant advancement in androgen deprivation therapy for prostate cancer.[1] Unlike GnRH agonists, which cause an initial surge in testosterone, this compound, as a GnRH antagonist, provides a more direct and immediate suppression of testosterone.[2]

The development and commercialization of this compound involved several strategic partnerships. In June 1997, Praecis collaborated with Sanofi-Synthelabo for development and marketing in Europe.[3] This was followed by an agreement with Roche in June 1998 for the US and other markets, which was later terminated.[3] In March 1999, Amgen acquired the rights for the US, Canada, Asia, and other regions.[3] However, these collaborations were eventually terminated, leaving Praecis to continue the development of this compound independently.[4]

Praecis Pharmaceuticals submitted a New Drug Application (NDA) for this compound to the U.S. Food and Drug Administration (FDA) in December 2000.[5][6] The application initially received priority review status in January 2001.[4] However, the FDA rejected the initial NDA in June 2001, citing concerns about allergic reactions and the maintenance of testosterone suppression over time.[4] Praecis resubmitted the NDA in February 2003, focusing on a more specific patient population: men with advanced symptomatic prostate cancer for whom LHRH agonist therapy was not appropriate.[4][7]

This compound, under the brand name Plenaxis™, was approved by the FDA on November 25, 2003.[3][8] Despite its novel mechanism of action, the commercial success of this compound was limited due to a higher than expected incidence of severe allergic reactions and poor sales.[8] Consequently, Praecis Pharmaceuticals voluntarily withdrew Plenaxis™ from the U.S. market in May 2005.[8] The drug continued to be marketed in Germany and the Netherlands.[8]

Mechanism of Action: GnRH Antagonism

This compound is a synthetic decapeptide that acts as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[9] Unlike GnRH agonists that initially stimulate the GnRH receptor before downregulating it, this compound directly and competitively binds to GnRH receptors in the anterior pituitary gland.[9][10] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9]

The inhibition of LH secretion is crucial as LH stimulates the Leydig cells in the testes to produce testosterone.[9] By blocking this pathway, this compound rapidly reduces serum testosterone to castrate levels without the initial testosterone surge seen with GnRH agonists.[2][9] This avoidance of a testosterone flare is a significant clinical advantage in patients with advanced symptomatic prostate cancer, where a temporary increase in testosterone can exacerbate symptoms such as bone pain and spinal cord compression.[2]

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacology and toxicology. While the full, detailed protocols for these studies are proprietary and not publicly available, information from FDA review documents provides an overview of the key experiments conducted.

Pharmacodynamics

-

Receptor Binding Affinity: Saturation binding studies were conducted to determine the affinity of this compound for the GnRH receptor. These studies revealed that [¹²⁵I]-abarelix has a very high affinity (KD = 0.1 nM) for the rat pituitary LHRH receptor.[2]

-

In Vivo Efficacy: Studies in animal models of prostate cancer demonstrated the efficacy of this compound in reducing tumor burden. In comparison with control mice, this compound therapy reduced the incidence of invasive and metastatic disease.[11] An 8-week course of this compound therapy was found to be significantly better than castration in reducing tumor burden and was comparable to surgical castration in reducing tumor incidence.[11]

Toxicology

A comprehensive set of toxicology studies were performed in both rodent and non-rodent species to assess the safety profile of this compound. These studies were conducted in accordance with regulatory guidelines to support clinical trials.

-

Acute Toxicity Studies: These studies were designed to determine the effects of a single high dose of this compound.

-

Subchronic Toxicity Studies: Repeat-dose toxicity studies of up to six months in duration were conducted in rats and monkeys to evaluate the potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).[11]

-

Reproductive and Developmental Toxicology Studies: These studies assessed the potential effects of this compound on fertility and embryonic development.

-

Genotoxicity and Carcinogenicity Studies: The mutagenic and carcinogenic potential of this compound was evaluated in a battery of in vitro and in vivo assays.

Note: The detailed methodologies for these preclinical studies, including specific animal strains, dosing regimens, and analytical methods, are not publicly available. The information presented here is a summary of the types of studies conducted based on regulatory review documents.

Clinical Development

The clinical development program for this compound included Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in both healthy volunteers and patients with prostate cancer.

Pharmacokinetics in Humans

A study in healthy male volunteers (ages 52 to 75) who received a single 100 mg intramuscular (IM) dose of Plenaxis™ provided the following pharmacokinetic parameters:

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 43.4 ± 32.3 |

| Tmax (days) | 3.0 ± 2.9 |

| AUC0-∞ (ng·day/mL) | 500 ± 96 |

| CL/F (L/day) | 208 ± 48 |

| t1/2 (days) | 13.2 ± 3.2 |

Source: Plenaxis™ Final Print Label[2]

Phase III Clinical Trials

Two pivotal Phase III, multicenter, open-label, randomized studies were conducted to compare the efficacy and safety of this compound with the then-standard hormonal therapies.[4][6]

Experimental Protocol: Phase III Pivotal Trials (General Overview)

-

Objective: To compare the endocrinological and biochemical efficacy of this compound depot with leuprolide acetate alone or in combination with bicalutamide.[6]

-

Study Design: Open-label, randomized, active-comparator.[4][6]

-

Patient Population: Men with prostate cancer who were candidates for initial hormonal therapy.[4]

-

Treatment Arms:

-

Primary Efficacy Endpoints:

-

Hormone Level Measurement: Serum levels of testosterone, PSA, LH, and FSH were measured at specified intervals throughout the studies. The exact assay methodologies used for these measurements are not detailed in the available public documents, but the lower limit of detection for the testosterone assay was reported as 8 ng/dL.[12]

Key Efficacy Results from Phase III Trials

The results from the pivotal Phase III trials demonstrated the key advantages of this compound over GnRH agonist therapy.

Table 1: Avoidance of Testosterone Surge

| Treatment Group | Percentage of Patients Experiencing Testosterone Surge |

| This compound | 0% |

| Leuprolide Acetate | 82% |

| Leuprolide Acetate + Bicalutamide | 86% |

Sources: Trachtenberg et al., 2002; Praecis Pharmaceuticals News Release, 2000[4][5][6]

Table 2: Achievement of Medical Castration (Testosterone ≤ 50 ng/dL)

| Time Point | This compound | Leuprolide Acetate | Leuprolide Acetate + Bicalutamide |

| Day 2 | 24% | 0% | 0% |

| Day 8 | 70% | 0% | 0% |

| Day 15 | 73% | Not Reported | Not Reported |

| Day 29 | 94% | >90% | >90% |

Sources: Plenaxis™ Final Print Label; Trachtenberg et al., 2002[4][6][8]

These data clearly show that this compound induced a much more rapid suppression of testosterone to castrate levels and completely avoided the testosterone surge characteristic of LHRH agonist therapy.[4][6]

Conclusion

The development of this compound marked a significant milestone in the hormonal treatment of prostate cancer, introducing the first GnRH antagonist with a distinct and advantageous mechanism of action over existing therapies. Its rapid suppression of testosterone without an initial surge offered a valuable therapeutic option for a specific subset of patients with advanced, symptomatic disease. However, the challenges of post-marketing safety, specifically the incidence of allergic reactions, ultimately led to its withdrawal from the major US market. The story of this compound provides valuable lessons for drug development professionals on the importance of balancing novel mechanisms and clinical benefits with a thorough understanding and management of safety risks.

References

- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Approval Package: Plenaxis (this compound) NDA #021320 [accessdata.fda.gov]

- 4. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. sec.gov [sec.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. urology-textbook.com [urology-textbook.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Abarelix: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It was developed for the palliative treatment of advanced symptomatic prostate cancer, particularly in patients for whom GnRH agonist therapy is not appropriate.[2][3] Unlike GnRH agonists which cause an initial surge in testosterone levels, this compound achieves medical castration by directly and competitively blocking GnRH receptors in the pituitary gland.[4][5] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby rapidly suppressing testosterone production.[6] This document provides an in-depth technical overview of this compound's chemical structure, physicochemical properties, synthesis, mechanism of action, and pharmacokinetic profile, intended for a scientific audience.

Chemical Structure and Physicochemical Properties

This compound is a complex polypeptide composed of ten natural and modified amino acid residues. Its structure is designed to confer high binding affinity to the GnRH receptor and resistance to degradation.

IUPAC Name: N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-D-asparagyl-L-leucyl-N6-isopropyl-L-lysyl-L-prolyl-D-alaninamide.

Sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-NMeTyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH2

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇₂H₉₅ClN₁₄O₁₄ | [2] |

| Molecular Weight | 1416.06 g/mol | [7] |

| CAS Number | 183552-38-7 | [1] |

| Appearance | White to off-white sterile dry powder | [8] |

| Formulation | Supplied as a complex with carboxymethylcellulose (CMC) for depot suspension (intramuscular injection) | [8] |

| Protein Binding | 96-99% | [2] |

Mechanism of Action

This compound functions as a direct and competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) located on pituitary gonadotrope cells.[4][9] By binding to these receptors, it prevents the endogenous GnRH from initiating the signal transduction cascade that leads to the synthesis and secretion of LH and FSH.[6] The suppression of LH is critical, as it directly prevents the Leydig cells in the testes from producing testosterone. A key advantage of this antagonistic mechanism is the avoidance of an initial testosterone surge, which is a characteristic and potentially harmful effect of GnRH agonist therapy.[3][6]

Pharmacological Properties

The pharmacological profile of this compound is characterized by its high binding affinity for the GnRH receptor and its potent dose-dependent suppression of gonadotropins and testosterone.

Table 2: Pharmacodynamic Properties of this compound

| Parameter | Value | Species/System | Reference(s) |

| Binding Affinity (Kd) | 0.1 nM | Rat Pituitary LHRH Receptor | [8][9][10] |

| IC₅₀ (Testosterone) | 2.08 ng/mL | Healthy Men | [11] |

| IC₅₀ (Dihydrotestosterone) | 3.42 ng/mL | Healthy Men | [11] |

| IC₅₀ (FSH) | 6.43 ng/mL | Healthy Men | [11] |

| IC₅₀ (LH) | 4.25 ng/mL | Healthy Men | [11] |

Table 3: Pharmacokinetic Properties of this compound (100 mg IM Depot Formulation)

| Parameter | Mean Value (± SD) | Population | Reference(s) |

| Tₘₐₓ (Time to Peak Concentration) | 3.0 ± 2.9 days | Healthy Male Volunteers (52-75 years) | [8] |

| Cₘₐₓ (Peak Plasma Concentration) | 43.4 ± 32.3 ng/mL | Healthy Male Volunteers (52-75 years) | [8] |

| AUC₀-inf (Area Under the Curve) | 500 ± 96 ng·day/mL | Healthy Male Volunteers (52-75 years) | [8] |

| t₁/₂ (Terminal Half-life) | 13.2 ± 3.2 days | Healthy Male Volunteers (52-75 years) | [8][11] |

| Vd/F (Apparent Volume of Distribution) | 4040 ± 1607 L | Healthy Male Volunteers (52-75 years) | [8][9] |

| CL/F (Apparent Clearance) | 208 ± 48 L/day | Healthy Male Volunteers (52-75 years) | [8] |

Experimental Protocols

The following sections describe the general methodologies used to characterize this compound. These protocols are based on information from regulatory filings and published literature.

Synthesis and Purification

This compound is synthesized using a solid-phase peptide synthesis (SPPS) methodology, followed by purification.

Protocol:

-

Resin Preparation: An amino resin (e.g., MOBHA resin) is used as the solid support. The synthesis begins at the C-terminus with D-Alanine.

-

Amino Acid Coupling: Protected amino acids (e.g., Fmoc- or Boc-protected) are sequentially coupled to the growing peptide chain on the resin. The side chain of N6-(1-methylethyl)lysine is protected by a benzyloxycarbonyl (Z) group.[12]

-

Activation: Each amino acid is activated prior to coupling using a reagent like 1-hydroxybenzotriazole (HOBt) and a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) in a solvent like N,N-dimethylformamide (DMF).[12]

-

Coupling: The activated amino acid is added to the resin and allowed to react for several hours at room temperature.[12]

-

-

Deprotection: After each coupling step, the N-terminal protecting group (e.g., Fmoc or Boc) is removed to allow for the addition of the next amino acid.

-

Cleavage: Once the full decapeptide sequence is assembled, the peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes the side-chain protecting groups.

-

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC), typically with a reversed-phase C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% TFA.[12]

-

Salt Conversion: The purified peptide is converted to its final salt form (e.g., acetate) through ion-exchange chromatography or buffer exchange.

GnRH Receptor Binding Assay

The affinity of this compound for the GnRH receptor was determined using a competitive radioligand binding assay.

Protocol:

-

Radioligand Preparation: this compound is radiolabeled, typically with Iodine-125 ([¹²⁵I]), to create [¹²⁵I]-abarelix.[9][10]

-

Tissue Preparation: Membranes are prepared from a tissue source rich in GnRH receptors, such as rat pituitary glands.[9][10]

-

Competitive Binding: A constant concentration of [¹²⁵I]-abarelix is incubated with the pituitary membrane preparation in the presence of increasing concentrations of unlabeled ("cold") this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound radioligand is then separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound [¹²⁵I]-abarelix) is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) or dissociation constant (Kd) can be calculated. The Kd of 0.1 nM indicates a very high affinity of this compound for the receptor.[9][10]

In Vitro Metabolism Study

The metabolic stability of this compound was assessed using primary hepatocytes from multiple species.

Protocol:

-

Hepatocyte Culture: Cryopreserved primary hepatocytes from humans, rats, and monkeys are thawed and plated in culture dishes.[9] The cells are allowed to attach and form a monolayer.

-

Incubation: this compound is added to the hepatocyte cultures at a defined concentration. The plates are incubated at 37°C.

-

Time-Point Sampling: Aliquots of the culture medium and/or cell lysate are collected at various time points (e.g., 0, 30, 60, 120 minutes).

-

Sample Processing: The reactions are quenched, and the samples are processed (e.g., protein precipitation with acetonitrile) to extract the parent drug and any potential metabolites.

-

Analysis: The concentration of remaining this compound and the formation of metabolites are quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Results Interpretation: The rate of disappearance of the parent compound is used to determine its metabolic stability. For this compound, the primary route of metabolism was identified as hydrolysis of peptide bonds, with no significant involvement of cytochrome P450 enzymes.[2][9]

Clinical Pharmacokinetic Study

The pharmacokinetic profile of the 100 mg intramuscular depot formulation was determined in healthy volunteers.

Protocol:

-

Subject Population: A cohort of healthy male volunteers, aged 52 to 75 years, was enrolled.[8]

-

Dosing: Each subject received a single 100 mg intramuscular (IM) injection of the this compound depot suspension in the buttock.[8]

-

Blood Sampling: Serial blood samples were collected from each subject at predefined time points before and after the injection (e.g., pre-dose, and at multiple points over a period of several weeks) to capture the absorption, distribution, and elimination phases.

-

Plasma Analysis: Plasma was separated from the blood samples, and the concentration of this compound was quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Vd/F, and CL/F.[8]

Conclusion

This compound is a well-characterized GnRH antagonist with a chemical structure optimized for potent and direct inhibition of the pituitary-gonadal axis. Its pharmacological profile, defined by high receptor affinity and a predictable pharmacokinetic and metabolic pathway, allows for rapid and sustained testosterone suppression without the initial flare associated with GnRH agonists. The data and protocols summarized in this guide provide a comprehensive technical foundation for researchers and professionals involved in the study and development of peptide-based therapeutics in oncology and related fields.

References

- 1. medkoo.com [medkoo.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN107778354B - Method for synthesizing this compound - Google Patents [patents.google.com]

Early Preclinical Studies of Abarelix: A Technical Guide

This guide provides an in-depth overview of the early preclinical studies of Abarelix, a synthetic decapeptide and potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the foundational non-clinical research that characterized the pharmacology and toxicology of this compound. This compound was developed for the palliative treatment of advanced prostate cancer.[1][2]

Core Mechanism of Action

This compound functions as a direct and competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) in the anterior pituitary gland.[2][3] Unlike GnRH agonists which cause an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) followed by downregulation, this compound immediately suppresses the secretion of these gonadotropins.[3][4] This direct blockade prevents the "flare-up" phenomenon associated with agonists and leads to a rapid reduction in testosterone levels.[4][5]

Signaling Pathway of GnRH and this compound

The following diagram illustrates the signaling pathway of GnRH and the inhibitory action of this compound.

Caption: GnRH from the hypothalamus stimulates its receptor, leading to testosterone production. This compound competitively blocks this receptor.

Pharmacodynamics

Preclinical studies demonstrated this compound's high affinity for the GnRH receptor and its potent ability to suppress gonadotropin and testosterone levels.

Receptor Binding Affinity

Saturation binding studies using [125I]-abarelix were conducted to determine its affinity for the rat pituitary LHRH receptor. These studies revealed a very high affinity, with a dissociation constant (KD) of 0.1 nM.[6][7]

In Vivo Pharmacodynamic Effects

Studies in male rats demonstrated that continuous administration of this compound could prevent the testosterone surge typically seen with LHRH agonist administration.[8] The pharmacodynamic effects of this compound on key hormones were quantified by determining the plasma concentrations required to achieve 50% of the maximum inhibitory effect (IC50).

Table 1: IC50 of this compound for Hormone Suppression

| Hormone | Mean IC50 (ng/mL) |

| Testosterone (T) | 2.08[9] |

| Dihydrotestosterone (DHT) | 3.42[9] |

| Luteinizing Hormone (LH) | 4.25[9] |

| Follicle-Stimulating Hormone (FSH) | 6.43[9] |

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in both preclinical animal models and in healthy male volunteers.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following intramuscular (IM) administration of a 100 mg depot formulation, this compound is absorbed slowly.[1][6] It distributes extensively within the body, as indicated by a large apparent volume of distribution.[6][7]

Metabolism studies in rat, monkey, and human hepatocytes, as well as in vivo studies in rats and monkeys, showed that the primary metabolic pathway for this compound is hydrolysis of peptide bonds.[1][6][7] Notably, there was no evidence of cytochrome P-450 involvement in its metabolism.[1][6][7] Excretion studies in humans revealed that approximately 13% of an administered dose is recovered as unchanged drug in the urine.[6][7]

Table 2: Pharmacokinetic Parameters of this compound Depot (100 mg IM)

| Parameter | Mean Value (± SD) |

| Cmax (ng/mL) | 43.4 (± 32.3)[6][7] |

| Tmax (days) | 3.0 (± 2.9)[6][7] |

| AUC0-inf (ng·day/mL) | 500 (± 96)[6][7] |

| t1/2 (days) | 13.2 (± 3.2)[1][6][7] |

| Apparent Volume of Distribution (L) | 4040 (± 1607)[6][7] |

| Renal Clearance (L/day) | 14.4[6][7] |

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: A typical workflow for determining the pharmacokinetic profile of this compound in preclinical animal models.

Toxicology

Preclinical toxicology studies were conducted to assess the safety profile of this compound. Long-term studies in rats (6 months) and monkeys (12 months) did not reveal evidence of hepatotoxicity.[10]

A notable finding from preclinical evaluations was the histamine-releasing activity of this compound.[10] This was identified as a potential safety concern and was monitored closely in subsequent clinical trials.

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the principles of the key experiments can be outlined based on the available information.

Saturation Binding Assay for Receptor Affinity

-

Preparation of Pituitary Membranes: Anterior pituitaries from rats are homogenized and centrifuged to isolate the membrane fraction containing the GnRH receptors.

-

Radioligand Binding: A fixed concentration of [125I]-labeled this compound is incubated with increasing concentrations of unlabeled this compound and the pituitary membrane preparation.

-

Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound material is measured using a gamma counter.

-

Data Analysis: The data are analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

In Vivo Hormone Suppression Studies in Rats

-

Animal Model: Adult male rats are used.

-

Dosing: this compound is administered via a continuous delivery system, such as an osmotic minipump, to maintain steady-state concentrations.

-

Blood Sampling: Blood samples are collected at various time points after the initiation of treatment.

-

Hormone Analysis: Plasma concentrations of testosterone, LH, and FSH are measured using validated immunoassays (e.g., ELISA or RIA).

-

Data Analysis: The percentage of hormone suppression compared to a vehicle-treated control group is calculated.

Metabolism Studies in Hepatocytes

-

Hepatocyte Isolation: Primary hepatocytes are isolated from the livers of rats, monkeys, and humans.

-

Incubation: The isolated hepatocytes are incubated with this compound at a specified concentration for various time periods.

-

Sample Analysis: At the end of the incubation, the cells and the culture medium are collected and analyzed for the presence of this compound and its metabolites using liquid chromatography-mass spectrometry (LC-MS).

-

Metabolite Identification: The structure of the detected metabolites is elucidated to determine the metabolic pathways.

Logical Relationship of Preclinical Evaluation

The following diagram illustrates the logical flow of the preclinical evaluation of this compound.

Caption: The logical progression of this compound's preclinical assessment, from target identification to readiness for clinical trials.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Portico [access.portico.org]

- 9. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Abarelix: A Technical Guide to a Synthetic Decapeptide GnRH Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abarelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1] It was developed for the palliative treatment of advanced symptomatic prostate cancer.[2][3] Unlike GnRH agonists which cause an initial surge in testosterone levels, this compound achieves a rapid and direct suppression of testosterone, making it a valuable therapeutic option for patients where a testosterone flare is a concern.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, synthesis, and clinical efficacy, with a focus on quantitative data and experimental methodologies. Although this compound was voluntarily withdrawn from the market, its study provides valuable insights into the development of GnRH antagonists.[3][5]

Physicochemical Properties and Structure

This compound is a synthetic linear decapeptide with the chemical formula C72H95ClN14O14 and a molecular weight of 1416.06 g/mol .[6][7] Its structure is characterized by a sequence of natural and non-natural amino acids: Ac-D-β-Nal-D-4-Cpa-D-3-Pal-L-Ser-L-N-Me-Tyr-D-Asn-L-Leu-L-N(ε)-iPr-Lys-L-Pro-D-Ala-NH2.[6]

Mechanism of Action: GnRH Receptor Antagonism

This compound functions as a direct and competitive antagonist of the GnRH receptor (GnRHR) located on the gonadotrope cells of the anterior pituitary gland.[7][8] By binding to these receptors with high affinity, this compound blocks the endogenous GnRH from binding and stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][9] This inhibition of gonadotropin secretion leads to a rapid and profound decrease in testosterone production by the testes.[2]

Signaling Pathway

The binding of this compound to the GnRHR disrupts the downstream signaling cascade that is normally initiated by GnRH. This prevents the activation of Gαq/11 proteins, which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, intracellular calcium mobilization and protein kinase C (PKC) activation are suppressed, leading to the cessation of LH and FSH synthesis and release.

Pharmacological Data

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy male volunteers and patients with prostate cancer.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Cmax (Peak Plasma Concentration) | 43.4 ± 32.3 ng/mL | Single 100 mg IM injection in healthy males | [6][10] |

| 56.1 ng/mL (mean) | Continuous subcutaneous infusion (50 µg/kg/day) in prostate cancer patients | [11] | |

| Tmax (Time to Peak Concentration) | ~3 days | Single 100 mg IM injection in healthy males | [2][6] |

| ~28 days | Continuous subcutaneous infusion (50 µg/kg/day) in prostate cancer patients | [11] | |

| t1/2 (Terminal Half-life) | 13.2 ± 3.2 days | Single 100 mg IM injection in healthy males | [6][10] |

| 10.0 days (mean) | Continuous subcutaneous infusion (50 µg/kg/day) in prostate cancer patients | [11] | |

| Vd/F (Apparent Volume of Distribution) | 4040 ± 1607 L | Single 100 mg IM injection | [6][10] |

| CL/F (Apparent Total Clearance) | 208 ± 48 L/day | Single 100 mg IM injection | [6][10] |

| Metabolism | Hydrolysis of peptide bonds | In vitro (human, rat, monkey hepatocytes) and in vivo (rats, monkeys) | [3][10] |

| Excretion | ~13% unchanged in urine | After a 15 µg/kg IM injection | [10] |

Pharmacodynamics

This compound demonstrates a potent and rapid dose-dependent suppression of gonadotropins and testosterone.

Table 2: Pharmacodynamic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Binding Affinity (KD) | 0.1 nM | Rat pituitary LHRH receptor | [2][6] |

| IC50 (Testosterone) | 2.08 ng/mL | Healthy men (depot formulation) | [12] |

| 3.47 ng/mL | Prostate cancer patients (subcutaneous infusion) | [11] | |

| IC50 (Dihydrotestosterone - DHT) | 3.42 ng/mL | Healthy men (depot formulation) | [12] |

| IC50 (Luteinizing Hormone - LH) | 4.25 ng/mL | Healthy men (depot formulation) | [12] |

| IC50 (Follicle-Stimulating Hormone - FSH) | 6.43 ng/mL | Healthy men (depot formulation) | [12] |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

A general protocol for the synthesis of this compound involves solid-phase peptide synthesis (SPPS) using a methylbenzhydrylamine (MBHA) resin and Boc-protected amino acids.[13][14]

Methodology:

-

Resin Preparation: Start with a methylbenzhydrylamine (MBHA) resin.

-

Amino Acid Coupling Cycle:

-

Deprotection: Remove the Boc protecting group from the resin or the growing peptide chain using an acid such as trifluoroacetic acid (TFA).

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Coupling: Add the next Boc-protected amino acid and a coupling agent (e.g., N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)) to form the peptide bond.[14]

-

Washing: Wash the resin again.

-

-

Repeat: Repeat the coupling cycle for each amino acid in the this compound sequence.

-

Cleavage: Once the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or a solution of hydrogen bromide in TFA.[15]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain the final product.

In Vitro GnRH Receptor Binding Assay

The binding affinity of this compound to the GnRH receptor can be determined using a competitive binding assay with a radiolabeled ligand.

Methodology:

-

Cell Culture: Use cells expressing the GnRH receptor, such as transfected HEK293 cells or pituitary gonadotrope cells.[16]

-

Assay Preparation: In a multi-well plate, add the cell membranes or whole cells.

-

Competitive Binding: Add a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Cetrorelix) and increasing concentrations of unlabeled this compound.[17]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the KD (dissociation constant) from this data.

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, primarily for the treatment of advanced prostate cancer.

Table 3: Summary of Key Clinical Trial Data for this compound

| Study Phase | Comparison Group | Key Findings | Reference |

| Phase III | Leuprolide Acetate | - No testosterone surge in the this compound group vs. 82% in the leuprolide group. - More rapid medical castration with this compound (24% on day 1, 78% on day 7) vs. 0% with leuprolide. - Statistically significant PSA decrease in the first month with this compound. | [4] |

| Phase III | Leuprolide + Bicalutamide | - this compound was more effective in avoiding testosterone surge and achieving rapid castration by day 8. - Both treatments were equally effective in reducing serum PSA and maintaining castration. | [18] |

| Open-label | N/A (symptomatic patients) | - 88% objective response rate by day 85. - 90% of patients experienced improvement in pain or urinary symptoms. - Median PSA reduction of >95% from day 57 onward. - Avoidance of bilateral orchiectomy in patients who completed at least 12 weeks of treatment. | [19] |

| Phase I | N/A (androgen-independent prostate cancer) | - Biweekly dosing was well-tolerated. - Significant decline in mean FSH levels. - No patients achieved a PSA response. | [20] |

Safety and Tolerability

In clinical trials, the overall safety profile of this compound was comparable to that of GnRH agonist monotherapy and superior to combination therapy with an antiandrogen.[1] The most notable adverse events associated with this compound were immediate-onset systemic allergic reactions, which occurred more frequently than in the control groups.[1] Due to these allergic reactions, this compound was withdrawn from the market.[5]

Conclusion

This compound is a potent and effective GnRH antagonist that offers a rapid and profound suppression of testosterone without the initial surge seen with GnRH agonists. Its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy have been well-characterized. While its clinical use was limited by allergic reactions, the study of this compound has provided a valuable foundation for the development of subsequent GnRH antagonists in the treatment of hormone-dependent diseases. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.

References

- 1. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urology-textbook.com [urology-textbook.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. watchdoq.com [watchdoq.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Portico [access.portico.org]

- 14. CN107778354B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

- 17. researchgate.net [researchgate.net]

- 18. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An open-label study of this compound in men with symptomatic prostate cancer at risk of treatment with LHRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dose-escalated this compound in androgen-independent prostate cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Abarelix in Testosterone Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It was developed for the palliative treatment of advanced prostate cancer, a condition often dependent on testosterone for growth.[1][2] Unlike GnRH agonists, which cause an initial surge in luteinizing hormone (LH) and subsequently testosterone, this compound competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and direct suppression of LH, follicle-stimulating hormone (FSH), and consequently, testosterone.[3][4] This guide provides an in-depth technical overview of the mechanism, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound in testosterone suppression, supported by quantitative data and experimental methodologies. Although this compound was withdrawn from the U.S. market due to hypersensitivity reactions, its mechanism of action and clinical data remain highly relevant for the development of new GnRH antagonists.[5][6]

Mechanism of Action

This compound functions as a direct and competitive antagonist of GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[1][7] By binding to these receptors, this compound prevents the endogenous GnRH from stimulating the synthesis and release of gonadotropins: LH and FSH.[8] The suppression of LH is the primary mechanism for the reduction in testosterone, as LH is the key signaling hormone that stimulates the Leydig cells in the testes to produce testosterone.[4] This direct blockade avoids the initial "flare" phenomenon of increased testosterone levels that is characteristic of GnRH agonists.[9][10]

References

- 1. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New treatment paradigm for prostate cancer: this compound initiation therapy for immediate testosterone suppression followed by a luteinizing hormone-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ibl-international.com [ibl-international.com]

The Discovery and Synthesis of Abarelix: A Technical Guide for Drug Development Professionals

Abstract

Abarelix, a potent and selective gonadotropin-releasing hormone (GnRH) antagonist, represents a significant milestone in the hormonal therapy of advanced prostate cancer. Its development addressed the clinical need to achieve rapid and profound testosterone suppression without the initial surge associated with GnRH agonists. This technical guide provides an in-depth overview of the initial discovery and synthesis of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, outlines experimental methodologies, and visualizes complex biological and chemical processes to offer a comprehensive understanding of this important therapeutic agent.

Introduction: The Dawn of GnRH Antagonists

The journey to this compound began with the elucidation of the structure of gonadotropin-releasing hormone (GnRH) in 1971, a discovery that opened the door to modulating the hypothalamic-pituitary-gonadal axis for therapeutic benefit.[1][2] Early efforts focused on creating GnRH agonists, which, through continuous stimulation, paradoxically lead to the downregulation of GnRH receptors and subsequent suppression of gonadotropin secretion.[2][3] While effective, GnRH agonists cause an initial surge in luteinizing hormone (LH) and testosterone, which can lead to a "flare" phenomenon, a significant concern for patients with advanced symptomatic prostate cancer.[4][5]

This clinical challenge spurred the development of GnRH antagonists, which competitively block the GnRH receptor, leading to an immediate and rapid decrease in LH, follicle-stimulating hormone (FSH), and consequently, testosterone, without an initial flare.[5][6][7] this compound emerged from these efforts as a synthetic decapeptide antagonist, developed by Praecis Pharmaceuticals, and was the first GnRH antagonist to be approved by the FDA for the palliative treatment of advanced symptomatic prostate cancer.[5][8][9]

Chemical Synthesis of this compound

The synthesis of this compound, a complex decapeptide, is achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Synthesis Strategy

The chemical structure of this compound is Acetyl-D-β-naphthylalanyl-D-4-chlorophenylalanyl-D-3-pyridylalanyl-L-seryl-L-N-methyl-tyrosyl-D-asparagyl-L-leucyl-L-N(ε)-isopropyl-lysyl-L-prolyl-D-alanyl-amide.[10] The synthesis involves a step-wise approach, coupling one amino acid at a time from the C-terminus to the N-terminus.[8] A key innovation in the synthesis of this compound involves the use of specific protecting groups to prevent unwanted side reactions and enhance the purity and yield of the final product. Notably, the Z protecting group (carbobenzoxy) is used to protect the side chain of N6-(1-methylethyl) lysine.[8]

Experimental Protocol: Solid-Phase Peptide Synthesis

While specific, proprietary industrial protocols are not publicly available, a representative experimental workflow for the solid-phase synthesis of this compound is outlined below.

Materials:

-

Amino-functionalized resin (e.g., Rink amide resin)

-

Fmoc-protected amino acids corresponding to the this compound sequence

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA, TIS, water)

-

Solvents (e.g., DMF, DCM)

-

Purification system (e.g., preparative RP-HPLC)

Methodology:

-

Resin Preparation: The amino resin is swelled in a suitable solvent like DMF.

-

First Amino Acid Coupling: The C-terminal amino acid (D-Alanine) with its α-amino group protected by Fmoc is coupled to the resin using a coupling agent.

-

Deprotection: The Fmoc protecting group is removed from the newly coupled amino acid using a solution of piperidine in DMF, exposing a free amino group.

-

Sequential Coupling and Deprotection: The subsequent Fmoc-protected amino acids are added one by one, with each coupling step followed by a deprotection step, to build the peptide chain according to the this compound sequence.

-

Final Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cleavage cocktail.

-

Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified this compound is lyophilized to obtain a stable, powdered final product.

Quantitative Data and Pharmacokinetics

The preclinical and clinical development of this compound generated crucial quantitative data that established its pharmacological profile.

Receptor Binding Affinity

Saturation binding studies are essential to determine the affinity of a ligand for its receptor. For this compound, these studies demonstrated a high affinity for the rat pituitary LHRH receptor.

| Parameter | Value | Species | Reference |

| Dissociation Constant (KD) | 0.1 nM | Rat | [10] |

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound were characterized in healthy male volunteers following a single intramuscular injection of 100 mg.

| Parameter | Mean ± SD | Unit |

| Cmax (Maximum Concentration) | 43.4 ± 32.3 | ng/mL |

| Tmax (Time to Maximum Concentration) | 3.0 ± 2.9 | days |

| AUC0-∞ (Area Under the Curve) | 500 ± 96 | ng·day/mL |

| CL/F (Apparent Total Clearance) | 208 ± 48 | L/day |

| t1/2 (Half-life) | 13.2 ± 3.2 | days |

Table adapted from the Plenaxis™ product label.[10]

Mechanism of Action and Signaling Pathway

This compound functions as a direct and competitive antagonist of the GnRH receptor in the anterior pituitary gland.[7][11]

Molecular Interaction

By binding to the GnRH receptor, this compound prevents the endogenous GnRH from binding and initiating the downstream signaling cascade.[5][6] This blockade directly inhibits the synthesis and release of LH and FSH.[6][7][10] The reduction in LH levels leads to a rapid and profound decrease in testosterone production by the Leydig cells in the testes.[5][11] Unlike GnRH agonists, this mechanism avoids an initial surge in gonadotropins and testosterone.[4]

Experimental Protocol: In Vivo Efficacy Assessment

To assess the in vivo efficacy of this compound in suppressing testosterone, preclinical studies are typically conducted in animal models, such as male rats or non-human primates.

Objective: To determine the dose-dependent effect of this compound on serum testosterone levels.

Methodology:

-

Animal Acclimatization: Male animals are acclimatized to the laboratory conditions.

-

Baseline Sampling: Baseline blood samples are collected to determine pre-treatment testosterone levels.

-

Dosing: Animals are divided into groups and administered different doses of this compound (and a vehicle control) via intramuscular injection.

-

Serial Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 1, 3, 7, 14, 21, and 28 days).

-

Hormone Analysis: Serum concentrations of LH, FSH, and testosterone are measured using validated immunoassays (e.g., ELISA).

-

Data Analysis: The percentage change in hormone levels from baseline is calculated for each dose group and compared to the control group.

Structure-Activity Relationship (SAR) Considerations

The development of potent GnRH antagonists like this compound involved extensive structure-activity relationship (SAR) studies. The goal was to modify the native GnRH decapeptide to create a molecule with high receptor affinity and prolonged duration of action, while also eliminating agonist activity. Key modifications in many third-generation GnRH antagonists, including this compound, involve substitutions at multiple positions of the native GnRH sequence to achieve these desired properties. The specific sequence of natural and unnatural amino acids in this compound is critical for its potent antagonist activity and favorable pharmacokinetic profile.

Conclusion

The initial discovery and synthesis of this compound marked a pivotal advancement in the management of advanced prostate cancer. Its development from the foundational understanding of GnRH physiology to a clinically effective therapeutic demonstrates the power of rational drug design. By providing a rapid and profound suppression of testosterone without the flare phenomenon, this compound offered a valuable alternative to GnRH agonists. This technical guide has provided a detailed overview of its synthesis, mechanism of action, and key pharmacological data, offering valuable insights for professionals in the field of drug discovery and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]

- 3. Gonadotropin-releasing hormone: incredible 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. watchdoq.com [watchdoq.com]

- 7. Facebook [cancer.gov]

- 8. CN107778354B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]

Abarelix's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by directly and competitively binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This guide provides a comprehensive technical overview of the effects of this compound on the hypothalamic-pituitary-gonadal (HPG) axis, presenting key quantitative data, detailed experimental protocols from pivotal studies, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Disruption of the HPG Axis

The hypothalamic-pituitary-gonadal axis is a critical endocrine system that regulates reproduction and sex hormone production. The process begins in the hypothalamus with the pulsatile release of GnRH. GnRH travels to the anterior pituitary gland, where it stimulates the synthesis and secretion of LH and FSH. In males, LH stimulates the Leydig cells in the testes to produce testosterone, while FSH is crucial for spermatogenesis.[2]

This compound disrupts this cascade at the pituitary level. As a GnRH antagonist, it competitively blocks the GnRH receptors, preventing the endogenous GnRH from binding and initiating its signaling pathway.[1][3] This blockade leads to a rapid and profound decrease in the secretion of both LH and FSH.[4][5] The reduction in LH levels, in turn, suppresses the production of testosterone by the testes.[1] Unlike GnRH agonists, which cause an initial surge in LH and testosterone before downregulating the receptors, this compound induces a rapid, surge-free reduction in testosterone levels.[6][7]

Below is a diagram illustrating the mechanism of action of this compound on the HPG axis.

Quantitative Data

The following tables summarize the key quantitative data from clinical and preclinical studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population | Dosing Regimen | Source |

| Cmax (Peak Plasma Concentration) | 43.4 ± 32.3 ng/mL | Healthy male volunteers (52-75 years) | Single 100 mg IM injection | [5] |

| 56.1 ng/mL (mean) | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |

| Tmax (Time to Peak Concentration) | 3.0 ± 2.9 days | Healthy male volunteers (52-75 years) | Single 100 mg IM injection | [5] |

| ~28 days (median) | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |

| Terminal Half-life (t1/2) | 13.2 ± 3.2 days | Healthy male volunteers (52-75 years) | Single 100 mg IM injection (depot) | [5][9] |

| 10.0 days (mean) | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |

| Receptor Binding Affinity (KD) | 0.1 nM | Rat pituitary LHRH receptor | In vitro saturation binding studies | [4][5] |

Table 2: Pharmacodynamic Effects of this compound on Hormone Levels

| Hormone | Effect | Time to Effect | Study Population | Dosing Regimen | Source |

| Testosterone | Suppression to castrate levels (<50 ng/dL) | 24% of men by day 2; 78% by day 8 | Men with prostate cancer | 100 mg IM | [6] |

| 94.2% mean inhibition | By study day 15 | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |

| Avoidance of testosterone surge | 100% of patients | Men with prostate cancer | 100 mg IM | [6][10] | |

| Luteinizing Hormone (LH) | Rapid reduction without initial increase | Within the first 2 weeks | Men with prostate cancer | 100 mg IM | [6] |

| 82.8% mean inhibition | By study day 15 | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |

| Follicle-Stimulating Hormone (FSH) | Rapid reduction without initial increase | Within the first 2 weeks | Men with prostate cancer | 100 mg IM | [6] |

| 79.7% mean inhibition | By study day 15 | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |

| Mean decline from 3.5 mIU/ml to 2.0 mIU/ml | By day 57 | Men with androgen-independent prostate cancer | 100 mg IM every 2 weeks | [11] | |

| Dihydrotestosterone (DHT) | Rapid reduction without initial increase | Within the first 2 weeks | Men with prostate cancer | 100 mg IM | [6] |

| 88.7% mean inhibition | By study day 15 | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |

| Prostate-Specific Antigen (PSA) | Statistically significant decrease | Within the first month | Men with prostate cancer | 100 mg IM | [6] |

| Mean inhibition of 52.5% | By 28 days after dosing | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |

| Median reduction of 75% | By day 15 | Men with symptomatic prostate cancer | 100 mg IM monthly | [12] |

Table 3: Inhibitory Concentrations (IC50) of this compound

| Hormone | Mean IC50 (ng/mL) | Study Population | Source |

| Testosterone | 2.08 | Healthy men (50-75 years) | [9] |

| Dihydrotestosterone (DHT) | 3.42 | Healthy men (50-75 years) | [9] |

| Luteinizing Hormone (LH) | 4.25 | Healthy men (50-75 years) | [9] |

| Follicle-Stimulating Hormone (FSH) | 6.43 | Healthy men (50-75 years) | [9] |

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the effects of this compound.

Phase III Study: this compound vs. Leuprolide Acetate in Men with Prostate Cancer

-

Objective: To compare the effects of this compound and leuprolide acetate on testosterone and other hormone levels.[6]

-

Study Design: A multicenter, open-label, randomized study.[6]

-

Patient Population: 269 men with prostate cancer.[6]

-

Treatment Arms:

-

Duration: The reported results are for the first 84 days of the study.[6]

-

Efficacy Endpoints:

-

Hormone and Biomarker Analysis: Serum concentrations of testosterone, LH, FSH, DHT, and PSA were measured at specified time points throughout the study. The exact assays used for these measurements are not detailed in the provided search results but would typically involve immunoassays (e.g., ELISA, RIA, or chemiluminescent immunoassays).

-

Safety Monitoring: Patients were monitored for clinical adverse events and laboratory abnormalities.[6]

Pharmacokinetic and Pharmacodynamic Study of this compound Depot Formulation

-

Objective: To evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel depot formulation of this compound.[9]

-

Study Design: An open-label, sequential two-phase study.[9]

-

Patient Population: Healthy male subjects aged 50 to 75.[9]

-

Treatment Phases:

-

PK and PD Assessments:

-

Blood samples were collected at various time points to determine the plasma concentrations of this compound.

-

Hormonal suppression effects were evaluated by measuring serum levels of testosterone (T), dihydrotestosterone (DHT), follicle-stimulating hormone (FSH), and luteinizing hormone (LH).[9]

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and terminal half-life were calculated. The 50% inhibitory concentrations (IC50) of this compound for T, DHT, FSH, and LH were also determined.[9]

Below is a diagram illustrating a typical experimental workflow for a clinical trial evaluating this compound.

Conclusion

This compound effectively suppresses the HPG axis by acting as a direct antagonist of GnRH receptors in the pituitary gland. This mechanism of action leads to a rapid, surge-free reduction in LH, FSH, and consequently, testosterone levels. The quantitative data from numerous studies demonstrate its potent and predictable effects on the male endocrine system. The detailed experimental protocols from these trials provide a solid foundation for future research and drug development in the field of hormonal therapies. The visualizations provided in this guide offer a clear understanding of the biological pathways and experimental designs related to this compound.

References

- 1. Facebook [cancer.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-escalated this compound in androgen-independent prostate cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An open-label study of this compound in men with symptomatic prostate cancer at risk of treatment with LHRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Abarelix to Gonadotropin-Releasing Hormone (GnRH) Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abarelix is a potent, synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It functions by directly and competitively binding to GnRH receptors in the anterior pituitary gland. This competitive inhibition prevents the endogenous GnRH from binding and stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent suppression of gonadotropin secretion leads to a rapid reduction in testosterone levels in males, forming the basis of its therapeutic use in advanced prostate cancer. This technical guide provides an in-depth analysis of the binding affinity of this compound to GnRH receptors, including quantitative data, detailed experimental methodologies, and visualizations of the relevant pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human GnRH receptor has been characterized by its half-maximal inhibitory concentration (IC50) and its dissociation constant (Kd). These values quantify the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand and the equilibrium constant for the dissociation of the this compound-receptor complex, respectively. A lower value for both parameters indicates a higher binding affinity.

| Parameter | Value (nM) | Receptor | Organism |

| IC50 | 3.5 | Gonadotropin-releasing hormone receptor | Humans |

| Kd | 0.79 | Gonadotropin-releasing hormone receptor | Humans |

Table 1: In Vitro Binding Affinity of this compound for the Human GnRH Receptor.

In addition to direct receptor binding, the in vivo pharmacodynamic effects of this compound have been quantified by determining the IC50 values for the suppression of various hormones. These values represent the plasma concentration of this compound required to achieve 50% of the maximal suppression of the respective hormone.

| Hormone | Mean IC50 (ng/mL) |

| Testosterone (T) | 2.08 |

| Dihydrotestosterone (DHT) | 3.42 |

| Luteinizing Hormone (LH) | 4.25 |

| Follicle-Stimulating Hormone (FSH) | 6.43 |

Table 2: In Vivo IC50 Values for this compound-Induced Hormone Suppression in Healthy Males.

Mechanism of Action: Competitive Ant

Abarelix's Impact on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It is designed for the palliative treatment of advanced prostate cancer.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound and its direct impact on the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By competitively blocking GnRH receptors in the anterior pituitary gland, this compound rapidly suppresses the secretion of both LH and FSH, leading to a swift reduction in testosterone to castration levels without the initial surge observed with GnRH agonists.[4][5][6] This guide details the quantitative effects of this compound on LH and FSH levels as documented in pivotal clinical trials, outlines the experimental protocols of these studies, and illustrates the key signaling pathways and workflows.

Mechanism of Action: Direct Pituitary Suppression

This compound exerts its pharmacological effect by directly and competitively binding to GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[4][7] This binding action blocks the endogenous GnRH from stimulating the release of LH and FSH.[4][7] Consequently, the downstream signaling cascade that leads to the synthesis and release of these gonadotropins is inhibited.

A key differentiator of this compound from GnRH agonists is its immediate antagonist effect. Unlike GnRH agonists, which initially stimulate the GnRH receptors leading to a transient surge in LH, FSH, and subsequently testosterone, this compound produces a rapid and sustained suppression of these hormones from the outset of therapy.[5][8]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound at the pituitary GnRH receptor.

Quantitative Impact on LH and FSH Levels

Clinical trials have consistently demonstrated the rapid and profound suppressive effects of this compound on both LH and FSH levels in men with prostate cancer. The data presented below are compiled from key Phase III studies (149-98-02 and 149-98-03) and other clinical investigations.

Table 1: Median Serum Luteinizing Hormone (LH) Levels (IU/L) in a Phase III Study

| Timepoint | This compound (Study 149-98-02) | Lupron (Study 149-98-02) | This compound (Study 149-98-03) | Lupron + Casodex (Study 149-98-03) |

| Baseline | 4.8 | 5.2 | 5.1 | 5.4 |

| Day 2 | 1.0 | 25.1 | 1.0 | 24.1 |

| Day 15 | 1.0 | 1.0 | 1.0 | 1.0 |

| Day 29 | 1.0 | 1.0 | 1.0 | 1.0 |

| Day 57 | 1.0 | 1.0 | 1.0 | 1.0 |

| Day 85 | 1.0 | 1.0 | 1.0 | 1.0 |

| Day 169 | 1.0 | 1.0 | 1.0 | 1.0 |

| *Median serum LH concentrations were suppressed to the limit of assay sensitivity (1 IU/L) by Day 2 in the this compound groups. |

Source: Adapted from the FDA Medical Review of Plenaxis NDA 21-320, Part 6.[5]

Table 2: Median Serum Follicle-Stimulating Hormone (FSH) Levels (IU/L) in a Phase III Study

| Timepoint | This compound (Study 149-98-02) | Lupron (Study 149-98-02) | This compound (Study 149-98-03) | Lupron + Casodex (Study 149-98-03) |

| Baseline | 5.0 | 5.3 | 5.1 | 5.5 |

| Day 2 | 4.1 | 13.9 | 4.2 | 14.5 |

| Day 15 | 2.5 | 2.5 | 2.6 | 2.7 |

| Day 29 | 2.1 | 2.2 | 2.2 | 2.3 |

| Day 57 | 2.0 | 2.1 | 2.1 | 2.2 |

| Day 85 | 1.9 | 2.0 | 2.0 | 2.1 |

| Day 169 | 1.8 | 1.9 | 1.9 | 2.0 |

Source: Adapted from the FDA Medical Review of Plenaxis NDA 21-320, Part 6.[5]

Table 3: Mean Inhibition of LH and FSH

| Hormone | Mean Inhibition | Time to Achieve | Study Population |

| Luteinizing Hormone (LH) | 82.8% | Day 15 | 36 men with localized or regional prostate cancer |

| Follicle-Stimulating Hormone (FSH) | 79.7% | Day 15 | 36 men with localized or regional prostate cancer |

Source: Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer.

Experimental Protocols

The following sections detail the methodologies employed in the pivotal clinical trials that evaluated the effects of this compound on LH and FSH.

Study Design and Patient Population (Studies 149-98-02 & 149-98-03)

-

Study Design: These were Phase III, multicenter, open-label, randomized, parallel-arm studies.[9][10]

-

Patient Population: Men with prostate cancer who were candidates for initial hormonal therapy.[9]

-

Inclusion Criteria (General):

-

Histologically or cytologically confirmed prostate cancer.

-

Requirement for hormonal therapy for advanced prostate cancer.

-

-

Treatment Arms:

Dosing and Administration

-

This compound: 100 mg administered as a depot suspension by intramuscular (IM) injection.[5] The dosing schedule was typically on Day 1, Day 15, Day 29, and every 28 days thereafter.[5]

-

Leuprolide Acetate: 7.5 mg IM injection once every 28 days.[2]

-

Bicalutamide: 50 mg orally once daily.[9]

Hormone Level Assessment

-

Sample Collection: Serum samples were collected at baseline and at specified time points throughout the studies (e.g., Day 2, 8, 15, 29, 57, 85, and 169).[5]

-

Assay Methodology:

-

Serum concentrations of LH and FSH were determined using validated immunoassays. While specific assay kits and manufacturers are not consistently reported in the publications, the methodologies employed were standard for clinical trials of that period, primarily Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) .

-

Principle of Immunoassays: These assays utilize specific antibodies to quantify the concentration of a target hormone. In a competitive RIA, a radiolabeled hormone competes with the unlabeled hormone in the patient's sample for a limited number of antibody binding sites. In a sandwich ELISA, the hormone is "sandwiched" between two antibodies, and the signal is typically generated by an enzyme-conjugated secondary antibody.[3][4][7]

-

Limit of Detection: For LH, the lower limit of assay sensitivity was reported as 1 IU/L in the Phase III trials.[5]

-

Experimental Workflow for Hormone Analysis

Caption: A generalized workflow for clinical trial hormone analysis.

Discussion and Conclusion